N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
Description
This compound features a 1,6-dihydropyrimidine core substituted with a carboxamide group at position 5, a methyl group at position 1, and a sulfanyl-linked 2-oxoethyl-piperazine moiety at position 2. The phenylpiperazine moiety is a common pharmacophore in neuroactive compounds, suggesting possible central nervous system (CNS) targeting .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3S/c1-18-9-10-20(15-19(18)2)28-24(33)22-16-27-26(29(3)25(22)34)35-17-23(32)31-13-11-30(12-14-31)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHIHJYIVBJWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The table below compares the target compound with structurally analogous dihydropyrimidine and pyrimidine derivatives from the evidence:
*Estimated based on structural formula.
Key Structural and Pharmacological Differences
Phenylpiperazine vs. Methoxy/Aryl Groups : The target compound’s phenylpiperazine group (electron-rich, bulky) may enhance binding to serotonin or dopamine receptors compared to the smaller methoxyphenyl or bromophenyl groups in analogs .
Sulfanyl vs. Sulfanylidene Linkers : The sulfanyl (-S-) group in the target compound offers greater metabolic stability than the sulfanylidene (=S) group in , which may oxidize readily in vivo.
Lipophilicity Trends: The target compound’s higher LogP (~3.8) vs.
Carboxamide Positioning : The 5-carboxamide group in the target compound and is critical for hydrogen bonding with biological targets, whereas ’s 3-carboxamide may alter binding orientation.
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